molecular formula C9H14N2O2 B13329596 3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile

3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile

Katalognummer: B13329596
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: UTIAHLPUIUZKIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine derivatives with appropriate nitrile and methoxy reagents. One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent . The reaction conditions are designed to facilitate the formation of the desired compound through a series of cyclization and substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale enantioselective reduction processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and chemical applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitrile groups provide versatility in chemical reactions and potential for diverse applications .

Eigenschaften

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

3-(3-methoxypiperidin-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H14N2O2/c1-13-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-4,6-7H2,1H3

InChI-Schlüssel

UTIAHLPUIUZKIM-UHFFFAOYSA-N

Kanonische SMILES

COC1CCCN(C1)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.